molecular formula C7H6N4O3 B8562996 4-Methoxy-2-nitrophenylazide

4-Methoxy-2-nitrophenylazide

Cat. No. B8562996
M. Wt: 194.15 g/mol
InChI Key: JSGUPBAHSXJTGG-UHFFFAOYSA-N
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Patent
US05637591

Procedure details

A mixture of the 4-methoxy-2-nitrophenylazide (5.06 g, 26.1 mmol) and 7.8 mL of fleshly distilled toluene was heated to 110° C. for three hours and then cooled to 95° C. and stirred for an additional two hours. The toluene was removed in vacuo to give a brown solid. The crude product was recrystallized from methanol to yield 3.35 g (77% yield) of benzofuroxan as orange-brown crystals (m.p. 114°-115° C.). Rf 0.30 in 20% ethyl acetate/hexane. 1HNMR (CDCl3) δ 6.19 7.45 (m, 3H), 3.89 (s, 3H).
Quantity
5.06 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
77%

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:8]=[CH:7][C:6]([N:9]=[N+]=[N-])=[C:5]([N+:12]([O-:14])=[O:13])[CH:4]=1>C1(C)C=CC=CC=1>[CH:8]1[CH:3]=[CH:4][C:5]2[C:6](=[N:9][O:13][N+:12]=2[O-:14])[CH:7]=1

Inputs

Step One
Name
Quantity
5.06 g
Type
reactant
Smiles
COC1=CC(=C(C=C1)N=[N+]=[N-])[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
stirred for an additional two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 95° C.
CUSTOM
Type
CUSTOM
Details
The toluene was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a brown solid
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized from methanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1=CC2=NO[N+](=C2C=C1)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3.35 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 94.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.